molecular formula C27H38O4 B11712808 4-(Octyloxy)phenyl 4-(hexyloxy)benzoate

4-(Octyloxy)phenyl 4-(hexyloxy)benzoate

Cat. No.: B11712808
M. Wt: 426.6 g/mol
InChI Key: JILNXFQHZJPCMP-UHFFFAOYSA-N
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Description

4-(Octyloxy)phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of liquid crystals. It is characterized by its unique molecular structure, which includes an octyloxy group attached to a phenyl ring and a hexyloxy group attached to a benzoate moiety. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 4-(octyloxy)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoates or phenols.

Scientific Research Applications

4-(Octyloxy)phenyl 4-(hexyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a liquid crystal material in the study of phase transitions and molecular alignment.

    Biology: Employed in the development of biosensors and bioimaging techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of liquid crystal displays (LCDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-(Octyloxy)phenyl 4-(hexyloxy)benzoate is primarily related to its liquid crystalline properties. The compound can align itself in specific orientations under the influence of external stimuli such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies and other applications. The molecular targets and pathways involved include interactions with other liquid crystal molecules and the formation of ordered phases .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-(octyloxy)benzoate
  • 4-(Octyloxy)phenyl 4-(decyloxy)benzoate
  • 4-(Butyloxy)phenyl 4-(hexyloxy)benzoate

Uniqueness

4-(Octyloxy)phenyl 4-(hexyloxy)benzoate is unique due to its specific combination of octyloxy and hexyloxy groups, which confer distinct liquid crystalline properties. This makes it particularly suitable for applications requiring precise control of molecular alignment and phase behavior .

Properties

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(4-octoxyphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C27H38O4/c1-3-5-7-9-10-12-22-30-25-17-19-26(20-18-25)31-27(28)23-13-15-24(16-14-23)29-21-11-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3

InChI Key

JILNXFQHZJPCMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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